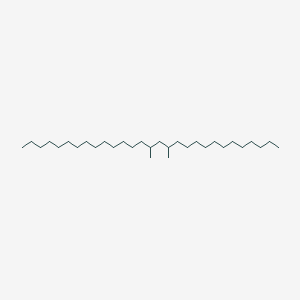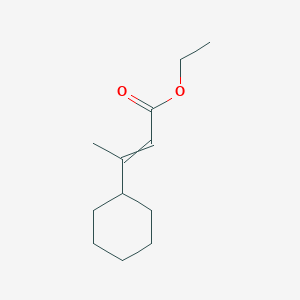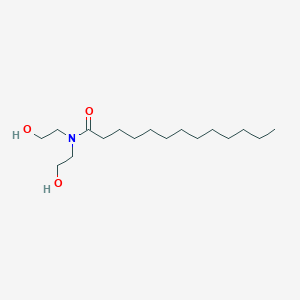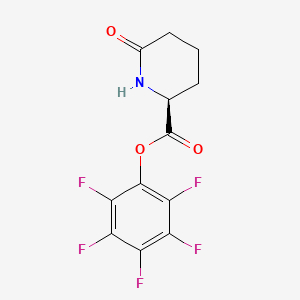![molecular formula C14H14N2S B14442898 N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-33-3](/img/structure/B14442898.png)
N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2’-methyl[1,1’-biphenyl]-2-amine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 2’-methyl[1,1’-biphenyl]-2-amine in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various alkyl halides or acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes. For example, its inhibition of acetylcholinesterase is attributed to the formation of a stable complex with the enzyme’s active site, preventing the breakdown of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure (H2N-CS-NH2).
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.
N-Phenylthiourea: A derivative with a phenyl group attached to one of the nitrogen atoms.
Uniqueness
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to the presence of the biphenyl moiety, which imparts distinct steric and electronic properties. This structural feature enhances its ability to interact with specific molecular targets and may contribute to its unique biological activities compared to simpler thiourea derivatives.
Propiedades
Número CAS |
76839-33-3 |
|---|---|
Fórmula molecular |
C14H14N2S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
[2-(2-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
Clave InChI |
CDGKYOSMTIXZAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC=C2NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


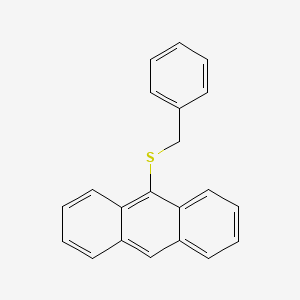
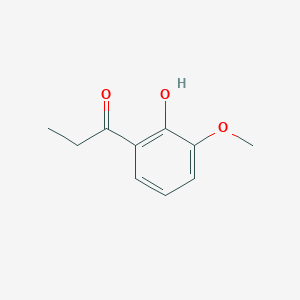

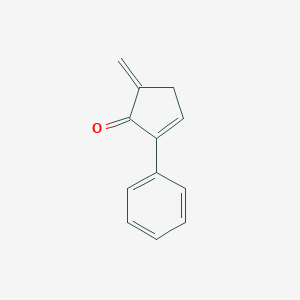

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
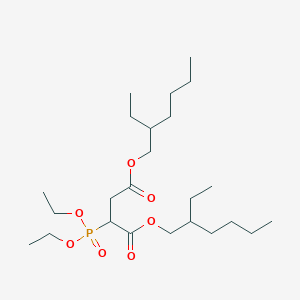
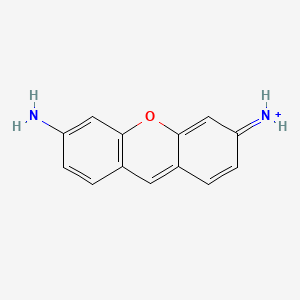
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

